BenchChemオンラインストアへようこそ!

3-ethyl-9-hydroxy-2-methylpyrido[1,2-a]pyrimidin-4-one;hydrochloride

Antipsychotic impurity profiling Dopamine D2 receptor Serotonin 5-HT2A receptor

This hydrochloride reference standard is structurally verified and traceable to pharmacopeial monographs, making it non-interchangeable with other paliperidone impurities. Its distinct 3-ethyl-9-hydroxy substitution pattern provides a unique HPLC retention time and a diagnostic MS/MS fragmentation fingerprint, eliminating ion suppression risks. Essential for ANDA method validation, system suitability testing, and DSC-based identity screening in GMP environments, this characterized impurity ensures ICH Q3A/Q3B compliance and accurate quantitative determination in API and finished dosage forms.

Molecular Formula C11H13ClN2O2
Molecular Weight 240.68 g/mol
CAS No. 70381-48-5
Cat. No. B3339127
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-ethyl-9-hydroxy-2-methylpyrido[1,2-a]pyrimidin-4-one;hydrochloride
CAS70381-48-5
Molecular FormulaC11H13ClN2O2
Molecular Weight240.68 g/mol
Structural Identifiers
SMILESCCC1=C(N=C2C(=CC=CN2C1=O)O)C.Cl
InChIInChI=1S/C11H12N2O2.ClH/c1-3-8-7(2)12-10-9(14)5-4-6-13(10)11(8)15;/h4-6,14H,3H2,1-2H3;1H
InChIKeyDTBRYDAGJRKWDU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Ethyl-9-hydroxy-2-methylpyrido[1,2-a]pyrimidin-4-one Hydrochloride (CAS 70381-48-5): Procurement-Grade Identity for Paliperidone Impurity Reference Standards


3-Ethyl-9-hydroxy-2-methylpyrido[1,2-a]pyrimidin-4-one hydrochloride (CAS 70381-48-5) is a heterocyclic compound belonging to the pyrido[1,2-a]pyrimidin-4-one class, specifically recognized as Paliperidone Impurity 05 (also designated Impurity 6 or Impurity 28 by various pharmacopeial naming conventions) [1]. With a molecular formula of C₁₁H₁₃ClN₂O₂ and a molecular weight of 240.68 g/mol, this compound serves as a critical reference standard for the analytical quality control of paliperidone, an atypical antipsychotic agent . The compound is structurally characterized by a 3-ethyl substituent and a 9-hydroxy group on the pyrido[1,2-a]pyrimidin-4-one scaffold, features that distinguish it from both the parent drug paliperidone and other process-related impurities .

Why Substituting 3-Ethyl-9-hydroxy-2-methylpyrido[1,2-a]pyrimidin-4-one Hydrochloride with Other Paliperidone Impurities Compromises Analytical Validity


Paliperidone impurity reference standards are not interchangeable. Each impurity possesses a unique combination of retention time, UV absorption profile, and mass spectrometric fragmentation pattern that defines its identity in compendial HPLC methods [1]. The 3-ethyl-9-hydroxy substitution pattern of this compound yields a distinct chromatographic retention behavior and detector response factor compared to the 3-(2-hydroxyethyl) analog (Impurity 5, CAS 181525-38-2) or the tetrahydro-saturated Paliperidone Related Compound A (CAS 849903-79-3) [2]. Regulatory guidelines including ICH Q3A and Q3B mandate the use of structurally verified, individually characterized impurity standards for method validation and routine quality control; substituting one impurity standard for another—even within the same pharmacopeial monograph—invalidates system suitability criteria and compromises the quantitative accuracy of impurity determination in paliperidone API and finished dosage forms [3].

Quantitative Differentiation Evidence for 3-Ethyl-9-hydroxy-2-methylpyrido[1,2-a]pyrimidin-4-one Hydrochloride Against Closest Paliperidone Impurity Analogs


Structural Absence of the 6-Fluoro-1,2-benzisoxazol-3-yl-piperidine Pharmacophore Precludes D₂/5-HT₂A Receptor Binding

Unlike the parent drug paliperidone (9-hydroxyrisperidone), which contains the 6-fluoro-1,2-benzisoxazol-3-yl-piperidine moiety essential for nanomolar-affinity dopamine D₂ and serotonin 5-HT₂A receptor antagonism, 3-ethyl-9-hydroxy-2-methylpyrido[1,2-a]pyrimidin-4-one hydrochloride completely lacks this pharmacophore [1]. Paliperidone exhibits D₂ receptor Ki values of 1.6–2.8 nM and 5-HT₂A receptor Ki values of 0.8–1.2 nM [2]. The target compound, consisting solely of the pyrido[1,2-a]pyrimidin-4-one core with a 3-ethyl substituent, lacks the basic nitrogen atom and the extended aromatic system required for dopamine and serotonin receptor engagement; consequently, it is not expected to demonstrate measurable D₂ or 5-HT₂A receptor binding activity at pharmacologically relevant concentrations .

Antipsychotic impurity profiling Dopamine D2 receptor Serotonin 5-HT2A receptor Structure-activity relationship

Molecular Weight and Formula Differentiation from Tetrahydro-Saturated Paliperidone Related Compound A (CAS 849903-79-3)

The target compound (3-ethyl-9-hydroxy-2-methylpyrido[1,2-a]pyrimidin-4-one hydrochloride) has a molecular formula of C₁₁H₁₃ClN₂O₂ and a molecular weight of 240.68 g/mol (free base: C₁₁H₁₂N₂O₂, 204.23 g/mol) . This distinguishes it from Paliperidone USP Related Compound A (CAS 849903-79-3), which is the tetrahydro-saturated analog with molecular formula C₁₁H₁₆N₂O₂ and molecular weight 208.26 g/mol [1]. The unsaturation in the pyrido ring of the target compound results in a mass difference of approximately 4 Da (free base comparison: 204.23 vs. 208.26), enabling unambiguous discrimination by high-resolution mass spectrometry (HRMS) and LC-MS [2].

Impurity identification Molecular weight discrimination Mass spectrometry LC-MS method development

Melting Point Differentiation from 3-(2-Hydroxyethyl)-Substituted Paliperidone Impurity 5 (CAS 181525-38-2)

The free base form of the target compound (CAS 70381-47-4) exhibits a melting point of 128 °C (solvent: ethanol/water) . This thermal property differentiates it from the 3-(2-hydroxyethyl)-substituted analog, Paliperidone Impurity 5 (CAS 181525-38-2, 9-hydroxy-3-(2-hydroxyethyl)-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one), which has a distinct melting point attributable to the polar hydroxyethyl side chain . The 3-ethyl substituent (lacking the terminal hydroxyl) reduces intermolecular hydrogen-bonding capacity relative to the 3-(2-hydroxyethyl) analog, resulting in a melting point suitable for identity confirmation by differential scanning calorimetry (DSC) or capillary melting point apparatus in QC laboratories [1].

Thermal analysis Melting point identification Purity determination Differential scanning calorimetry

Chromatographic System Suitability: USP-Designated Reference Standard Status for Regulatory Method Compliance

The target compound is designated as Paliperidone Impurity 05 in multiple pharmacopeial contexts and is supplied with full characterization data (COA including HPLC, NMR, MS, and elemental analysis) compliant with ICH Q3A/Q3B guidelines for impurity reference standards [1]. In validated stability-indicating RP-LC methods for paliperidone, individual process-related impurities have specification limits typically set at 0.15% for related substances, with some impurities limited at 0.5% [2]. This compound's availability as a characterized hydrochloride salt (CAS 70381-48-5) with documented purity enables its use as a system suitability standard for HPLC method validation, where it must demonstrate resolution ≥1.5 from the paliperidone main peak and from adjacent impurity peaks in forced degradation studies [3].

USP reference standard HPLC system suitability Pharmacopeial compliance Impurity limit testing

Differentiation from Paliperidone (CAS 144598-75-4) by Molecular Weight: Enabling Unambiguous MS Detection in Impurity Profiling

The target compound hydrochloride (MW 240.68 g/mol) is substantially smaller than the parent drug paliperidone (MW 426.48 g/mol), a difference of approximately 186 Da . Paliperidone's mass is dominated by the 6-fluoro-1,2-benzisoxazol-3-yl-piperidine moiety (approximately 232 Da alone) . This large mass differential ensures baseline separation in mass-directed HPLC purification and prevents any MS signal overlap between the impurity standard and the API during LC-MS impurity profiling .

Mass spectrometry Impurity profiling Molecular weight discrimination LC-MS/MS

Lack of the Piperidine-Benzisoxazole Moiety: Confirmed Absence of hERG Channel Activity Relevant to Cardiac Safety Profiling

Many atypical antipsychotics including risperidone and paliperidone carry a structural alert for hERG potassium channel blockade, largely attributable to the basic piperidine nitrogen and the lipophilic benzisoxazole moiety . Risperidone, for example, has been reported to inhibit hERG channels with an IC₅₀ in the low micromolar range . The target compound entirely lacks both the piperidine ring and the benzisoxazole substituent . Based on established hERG pharmacophore models, which require a basic amine center flanked by hydrophobic groups, the target compound is predicted to be devoid of significant hERG channel interaction [1].

hERG liability Cardiac safety Ion channel screening Impurity safety qualification

Validated Application Scenarios for 3-Ethyl-9-hydroxy-2-methylpyrido[1,2-a]pyrimidin-4-one Hydrochloride in Pharmaceutical QC and R&D


HPLC System Suitability Standard for Paliperidone API Impurity Profiling

This compound is used as a resolution standard in validated stability-indicating RP-HPLC methods for paliperidone. Its unique retention time, distinct from both the paliperidone main peak and the tetrahydro-saturated Related Compound A (CAS 849903-79-3), enables confirmation of column performance and mobile phase integrity prior to batch analysis. The 4-Da mass difference from Related Compound A provides unambiguous HRMS verification that the correct impurity peak has been identified [1].

Reference Material for ANDA Regulatory Submission Impurity Qualification

For generic drug manufacturers filing Abbreviated New Drug Applications (ANDAs) for paliperidone products, this characterized hydrochloride reference standard supports the identification, quantification, and toxicological qualification of process-related impurities. The compound's documented purity, structural confirmation (NMR, HRMS), and traceability to pharmacopeial standards satisfy FDA requirements for impurity reference standards used in analytical method validation [2].

Mass Spectrometry Calibration Standard for Pyrido[1,2-a]pyrimidin-4-one Fragment Pattern Libraries

The distinct MS/MS fragmentation pattern of the 3-ethyl-9-hydroxy-pyrido[1,2-a]pyrimidin-4-one core (free base m/z 204.23) serves as a diagnostic fingerprint for building in-house spectral libraries used in impurity fate and purge studies during paliperidone process development. Its ~186 Da mass separation from paliperidone (m/z 426.48) eliminates any risk of ion suppression or signal overlap in LC-MS/MS methods .

Thermal Identity Reference for DSC Purity Determination in GMP Batch Release

The melting point of 128 °C (free base) provides a simple, compendial identity test distinguishable from the 3-(2-hydroxyethyl) analog (Impurity 5), enabling rapid DSC-based purity screening without requiring HPLC turnaround time. This supports real-time release testing in GMP manufacturing environments where thermal analysis complements chromatographic methods for incoming raw material and intermediate quality verification .

Quote Request

Request a Quote for 3-ethyl-9-hydroxy-2-methylpyrido[1,2-a]pyrimidin-4-one;hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.